3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea
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Overview
Description
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea is a heterocyclic compound that features thiophene rings. Thiophene is a five-membered aromatic ring containing sulfur, known for its high resonance energy, electrophilic reactivity, and high π-electron density
Preparation Methods
The synthesis of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea typically involves the reaction of 2,2’-bithiophene with ethylamine and thiophene-2-carbonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Employing reducing agents such as lithium aluminum hydride, resulting in the reduction of the urea group to amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine, leading to halogenated derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its incorporation into organic electronic devices, enhancing their performance by improving charge mobility and stability .
Comparison with Similar Compounds
Similar compounds include:
2,2’-Bithiophene: Known for its use in organic electronics due to its strong conjugation and high charge mobility.
Thieno[3,2-b]thiophene: Exhibits strong conjugation and wide absorption spectrum, making it suitable for photovoltaic applications.
Dithieno[3,2-b2’,3’-d]thiophene: An emerging heterocyclic building block with applications in organic electronics and supramolecular chemistry.
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea stands out due to its unique combination of thiophene rings and urea group, which enhances its versatility and applicability in various fields.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS3/c18-15(17-14-4-2-10-20-14)16-8-7-11-5-6-13(21-11)12-3-1-9-19-12/h1-6,9-10H,7-8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCDNUFZLWMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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